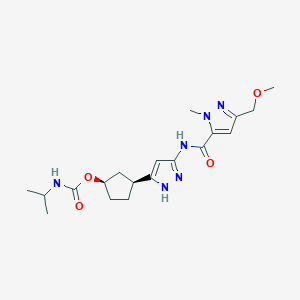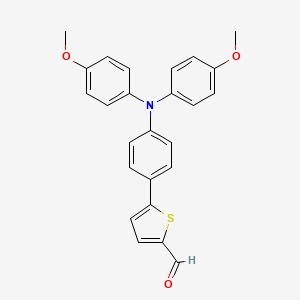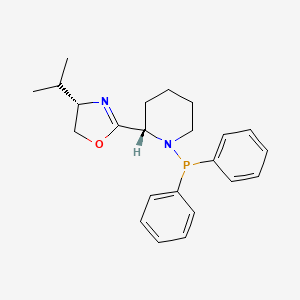
4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline is a complex organic compound that serves as a ligand in coordination chemistry and an intermediate in organic synthesis . It is often used in the synthesis of nitrogen-containing organic compounds and as a part of catalysts in various chemical reactions .
Vorbereitungsmethoden
The synthesis of 4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline involves organic synthetic chemistry methods. One common approach is the organometallic polycondensation using a zerovalent nickel complex . This method typically involves the reaction of 3,8-dibromo-1,10-phenanthroline with a nickel complex, resulting in the formation of the desired compound . The reaction conditions often include specific solvents and temperatures to ensure optimal yield and purity .
Analyse Chemischer Reaktionen
4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals
Biology: The compound is explored for its potential biological activities, including its role as a part of enzyme inhibitors and other biologically active molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs and treatments.
Wirkmechanismus
The mechanism by which 4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline exerts its effects involves its ability to act as a ligand, forming complexes with metal ions . These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Vergleich Mit ähnlichen Verbindungen
4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
4,4’-((1,10-Phenanthroline-2,9-diyl)dianiline): This compound has a similar phenanthroline core but differs in the position of the ethyne groups.
Benzoic acid, 4,4’-((1,10-phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis-: This compound has a benzoic acid functional group instead of an aniline group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline.
Eigenschaften
IUPAC Name |
4-[2-[8-[2-(4-aminophenyl)ethynyl]-1,10-phenanthrolin-3-yl]ethynyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N4/c29-25-11-5-19(6-12-25)1-3-21-15-23-9-10-24-16-22(18-32-28(24)27(23)31-17-21)4-2-20-7-13-26(30)14-8-20/h5-18H,29-30H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQPRJMLTNCIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C#CC5=CC=C(C=C5)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Naphthalenesulfonic acid, 5-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-](/img/structure/B8227568.png)
![(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride](/img/structure/B8227569.png)









![5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde](/img/structure/B8227650.png)
